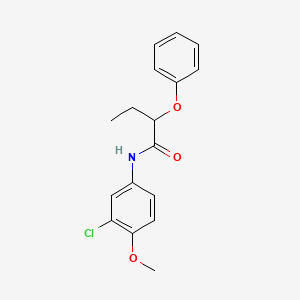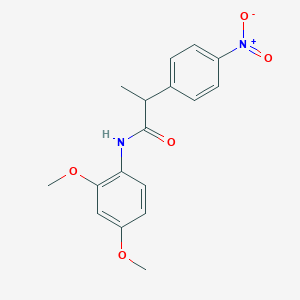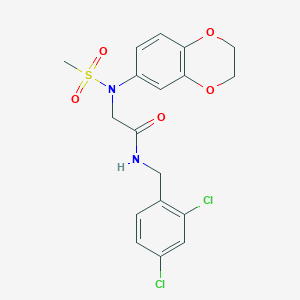methyl]-8-quinolinol](/img/structure/B4076335.png)
2-methyl-7-[[(4-methyl-2-pyridinyl)amino](3-nitrophenyl)methyl]-8-quinolinol
Übersicht
Beschreibung
2-methyl-7-[[(4-methyl-2-pyridinyl)amino](3-nitrophenyl)methyl]-8-quinolinol, also known as MNQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MNQ is a derivative of the quinoline family of compounds, which have been shown to possess a variety of biological activities, including antitumor, antiviral, and antibacterial properties. In
Wirkmechanismus
The mechanism of action of 2-methyl-7-[[(4-methyl-2-pyridinyl)amino](3-nitrophenyl)methyl]-8-quinolinol is not fully understood, but it is believed to involve the formation of a complex between the compound and metal ions. This complexation leads to a change in the electronic properties of the compound, resulting in the production of a fluorescent signal. The exact nature of the complex formed between this compound and metal ions is still the subject of ongoing research.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is not known to have any significant adverse effects on human health. However, its effects on biological systems are still the subject of ongoing research. This compound has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. Additionally, this compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-methyl-7-[[(4-methyl-2-pyridinyl)amino](3-nitrophenyl)methyl]-8-quinolinol is its high selectivity for metal ions, which makes it useful in a variety of applications. Additionally, this compound is relatively inexpensive and easy to synthesize, making it accessible to researchers with limited resources. However, this compound has some limitations, including its limited solubility in aqueous solutions and its sensitivity to pH and temperature changes. These factors must be taken into account when designing experiments using this compound.
Zukünftige Richtungen
There are many potential future directions for research on 2-methyl-7-[[(4-methyl-2-pyridinyl)amino](3-nitrophenyl)methyl]-8-quinolinol. One area of interest is the development of new applications for the compound, including its use as a biosensor for the detection of metal ions in biological samples. Another area of research is the optimization of the synthesis method to improve yields and purity. Additionally, the mechanism of action of this compound and its effects on biological systems are still the subject of ongoing research, and further studies in these areas may lead to the development of new therapeutic agents.
Wissenschaftliche Forschungsanwendungen
2-methyl-7-[[(4-methyl-2-pyridinyl)amino](3-nitrophenyl)methyl]-8-quinolinol has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to metal ions such as copper and zinc, producing a fluorescent signal that can be detected using spectroscopic techniques. This property of this compound has been exploited in a variety of applications, including the detection of metal ions in biological samples and the monitoring of metal ion concentrations in environmental samples.
Eigenschaften
IUPAC Name |
2-methyl-7-[[(4-methylpyridin-2-yl)amino]-(3-nitrophenyl)methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-14-10-11-24-20(12-14)26-21(17-4-3-5-18(13-17)27(29)30)19-9-8-16-7-6-15(2)25-22(16)23(19)28/h3-13,21,28H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXGPVQFFRJBBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(C2=CC(=CC=C2)[N+](=O)[O-])C3=C(C4=C(C=CC(=N4)C)C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,1'-[1,2-ethanediylbis(oxy)]bis(2-allylbenzene)](/img/structure/B4076264.png)
![1-[3-(4-bromo-2-methylphenoxy)propyl]piperazine oxalate](/img/structure/B4076275.png)

![1-[2-(5-methyl-2-nitrophenoxy)ethyl]azepane oxalate](/img/structure/B4076284.png)


![1-{3-[(4-chlorophenyl)thio]propyl}piperazine oxalate](/img/structure/B4076317.png)
![2-methyl-7-{[(4-methyl-2-pyridinyl)amino][4-(methylthio)phenyl]methyl}-8-quinolinol](/img/structure/B4076322.png)


![1-[4-(4-isopropoxyphenoxy)butyl]azepane oxalate](/img/structure/B4076353.png)
![1-[4-(2-sec-butylphenoxy)butyl]piperazine oxalate](/img/structure/B4076359.png)
![1-[3-(4-allyl-2-methoxyphenoxy)propyl]piperazine oxalate](/img/structure/B4076360.png)